![molecular formula C19H14N2O5S B2867417 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-49-8](/img/structure/B2867417.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazole derivatives involves the use of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The synthesis process often involves various chemical reactions, including electrophilic and nucleophilic substitutions .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a heterocyclic organic compound . The thiazole ring is planar and is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole derivatives often involve electrophilic and nucleophilic substitutions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial Applications
Research has indicated that compounds with structures similar to the one have shown promising antibacterial activity. For instance, analogs incorporating the benzothiazole nucleus have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Bacillus subtilis, with some compounds displaying promising activity at non-cytotoxic concentrations (Palkar et al., 2017).
Anticancer Potential
Another area of research for compounds with similar structural motifs is their potential as anticancer agents. A novel series of benzo[d]thiazole-2-carboxamide derivatives, for example, have been designed as potential epidermal growth factor receptor (EGFR) inhibitors. Some of these compounds showed moderate to excellent potency against cancer cell lines with high EGFR expression, suggesting their utility as selective anticancer agents with minimal toxicity towards normal cells (Zhang et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, such as this compound, have been associated with diverse biological activities
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives have been known to exhibit anti-inflammatory activity , suggesting that they may interact with targets involved in inflammatory pathways. More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Result of Action
Given the anti-inflammatory activity of similar thiazole derivatives , it’s possible that this compound may exert similar effects, potentially leading to a reduction in inflammation at the molecular and cellular levels.
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c22-18(12-2-4-14-16(8-12)24-6-5-23-14)21-19-20-13(9-27-19)11-1-3-15-17(7-11)26-10-25-15/h1-4,7-9H,5-6,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBUJTUQKMCWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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